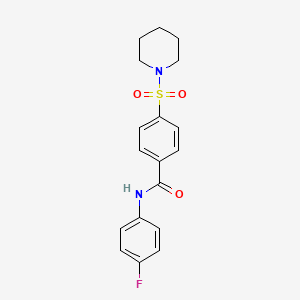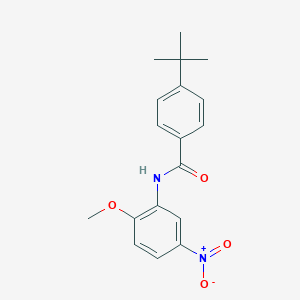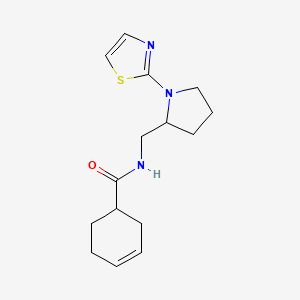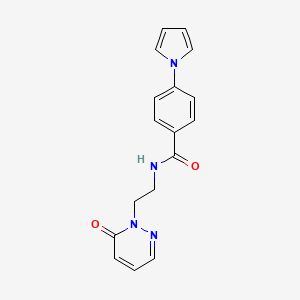![molecular formula C19H10Cl2N2O2S B2904646 (Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2,3-dichlorophenyl)acrylonitrile CAS No. 1321691-71-7](/img/structure/B2904646.png)
(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2,3-dichlorophenyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2,3-dichlorophenyl)acrylonitrile is a useful research compound. Its molecular formula is C19H10Cl2N2O2S and its molecular weight is 401.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Several studies have focused on synthesizing acrylonitrile derivatives with complex heteroaryl groups, including structures similar to the compound , to explore their structural characteristics and potential reactivity. For instance, the synthesis and X-ray crystal structures of new heteroarylacrylonitriles have been investigated, highlighting their stabilities and potential for in vitro cytotoxic activities against various human cancer cell lines (Sączewski et al., 2004). These compounds exhibit significant potency, suggesting their relevance in medicinal chemistry and drug design efforts.
Biological Assessment
In the realm of biological assessment, certain acrylonitrile compounds have been synthesized and tested for their antioxidant and antibacterial activities. For example, new benzothiazolopyridine derivatives and benzothiazolyl-triazole derivatives have been synthesized and evaluated, revealing specific compounds with potent antioxidant properties (Arafat et al., 2022). These findings underscore the potential therapeutic applications of such compounds in treating oxidative stress-related disorders.
Anticancer and Antimicrobial Activities
Research has also delved into the anticancer and antimicrobial potentials of heteroaryl-acrylonitriles. A study by Sączewski et al. (2008) prepared and screened various acrylonitrile derivatives for their antibacterial and cytotoxic activities, demonstrating the influence of molecular modifications on their biological effects (Sączewski et al., 2008). These results highlight the compound's relevance in developing new chemotherapeutic agents.
Electronic and Optical Properties
The electronic and optical properties of acrylonitrile derivatives have also been explored. A study conducted by Chen et al. (2016) on benzo[d][1,2,3]thiadiazole derivatives, including their synthesis, structural analysis, and implementation in semiconducting polymers, provides insights into the material science applications of such compounds. Their work emphasizes the utility of these materials in creating high-performance optoelectronic semiconductors (Chen et al., 2016).
Propriétés
IUPAC Name |
(Z)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(2,3-dichlorophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10Cl2N2O2S/c20-14-3-1-2-12(18(14)21)6-13(8-22)19-23-15(9-26-19)11-4-5-16-17(7-11)25-10-24-16/h1-7,9H,10H2/b13-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQZVVJGINQQPC-MLPAPPSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)C(=CC4=C(C(=CC=C4)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)/C(=C\C4=C(C(=CC=C4)Cl)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine](/img/structure/B2904566.png)


![9-(2,3-dimethylphenyl)-1-methyl-3-(2-methylallyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2904573.png)


![(E)-2-amino-N-(4-chlorophenyl)-1-((furan-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2904577.png)
![2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2904579.png)


![2-(3-Methyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2904584.png)
![[(2S,3R,4S,5R,6R)-3-[5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-4-[(2E)-6-hydroxy-2,6-dimethylocta-2,7-dienoyl]oxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aS,6bR,10S,12aR)-10-[(2R,3R,4S,5S,6R)-6-[[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2904586.png)
